3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid

Catalog No.
S12255052
CAS No.
M.F
C11H9ClO4S
M. Wt
272.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxyl...

Product Name

3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid

IUPAC Name

3-chloro-4,5-dimethoxy-1-benzothiophene-2-carboxylic acid

Molecular Formula

C11H9ClO4S

Molecular Weight

272.70 g/mol

InChI

InChI=1S/C11H9ClO4S/c1-15-5-3-4-6-7(9(5)16-2)8(12)10(17-6)11(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

BJSBIUAWEWBQLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)O)OC

3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H9ClO4SC_{11}H_{9}ClO_{4}S and a molecular weight of approximately 272.70 g/mol. This compound features a chlorinated benzo[b]thiophene structure, which is characterized by a fused benzene and thiophene ring system. The presence of methoxy groups at the 4 and 5 positions enhances its chemical reactivity and potential biological activity. The compound is identified by the CAS number 1171060-81-3 and has garnered attention in various fields, including medicinal chemistry and material science .

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful for creating derivatives with altered solubility or reactivity.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, enabling the synthesis of various derivatives that may exhibit different biological properties.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions, potentially altering the compound's activity profile.

The synthesis of 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring: Starting materials such as substituted phenols can be reacted with sulfur sources to form the thiophene ring.
  • Chlorination: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
  • Methoxylation: The introduction of methoxy groups can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Carboxylation: Finally, carboxylation can be achieved through reactions involving carbon dioxide or carboxylic acid derivatives.

These methods allow for the controlled synthesis of this compound while providing opportunities for further functionalization.

3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, this compound could serve as a lead structure for developing new drugs.
  • Material Science: Its unique structure may be utilized in creating novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Similar compounds have been explored as agrochemicals, suggesting potential use in crop protection formulations.

Interaction studies involving 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid could focus on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its mechanism of action and potential therapeutic targets.
  • Protein Binding Studies: Understanding how this compound binds to proteins could provide insights into its bioavailability and efficacy in biological systems.

Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acidC10H7ClO3SC_{10}H_{7}ClO_{3}SDifferent methoxy position; potential variations in activity
Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylateC12H11ClO4SC_{12}H_{11}ClO_{4}SEster derivative; may exhibit different solubility
3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acidC10H7ClO3SC_{10}H_{7}ClO_{3}SSimilar core structure; different substituents affecting properties

The uniqueness of 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid lies in its specific substitution pattern, which may impart distinct chemical reactivity and biological activity compared to these similar compounds. Further comparative studies are necessary to fully understand these differences and their implications for research and application.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

271.9910076 g/mol

Monoisotopic Mass

271.9910076 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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